3-(2,4-Difluorophenyl)pentanedioic acid

Medicinal Chemistry Physicochemical Profiling Regioisomer Comparison

SAR programs using 3-arylglutaric acid scaffolds frequently encounter potency artifacts from regioisomeric impurities (3,4- or 3,5-difluorophenyl isomers). 3-(2,4-Difluorophenyl)pentanedioic acid (DFPGA) resolves this with regiospecific 2,4-difluoro topology and ≥97% purity. • Ortho/para fluorine pattern uniquely modulates target binding geometry vs. meta-substituted regioisomers • Validated scaffold for fluorinated GABA-B receptor agonists and posaconazole analog libraries • Consistent batch purity reduces failed HTS reactions and ambiguous IC₅₀ readouts

Molecular Formula C11H10F2O4
Molecular Weight 244.19 g/mol
CAS No. 959246-68-5
Cat. No. B1630286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenyl)pentanedioic acid
CAS959246-68-5
Molecular FormulaC11H10F2O4
Molecular Weight244.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CC(=O)O)CC(=O)O
InChIInChI=1S/C11H10F2O4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17)
InChIKeyQGQUIQKNIOALOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Difluorophenyl)pentanedioic acid – Compound Overview


3-(2,4-Difluorophenyl)pentanedioic acid (DFPGA) is a synthetic, fluorinated aryl-dicarboxylic acid belonging to the 3-arylglutaric acid class. It features a pentanedioic acid backbone substituted at the 3-position with a 2,4-difluorophenyl ring, yielding the molecular formula C₁₁H₁₀F₂O₄ (MW 244.19 g/mol) [1]. The compound serves as a regiospecific building block for medicinal chemistry and agrochemical research, where the precise positioning of fluorine substituents critically modulates electronic character, lipophilicity (XLogP3-AA = 1.2), and metabolic stability of downstream derivatives [1]. Its closest structural analogs include the 3,4-difluorophenyl (CAS 186447-19-8) and 3,5-difluorophenyl (CAS 162549-35-1) regioisomers, which share identical molecular formula and computed logP but differ in fluorine substitution pattern [2].

3-(2,4-Difluorophenyl)pentanedioic acid: Regioisomer Differentiation


In 3-arylglutaric acid scaffolds, the position of fluorine substituents on the phenyl ring is a non-interchangeable determinant of molecular recognition and physicochemical behavior. While 3-(2,4-difluorophenyl)-, 3-(3,4-difluorophenyl)-, and 3-(3,5-difluorophenyl)pentanedioic acids share identical molecular weights and computed logP values [1][2], the distinct fluorine topology in the 2,4-disubstituted isomer creates a unique local dipole moment and alters the pKa of the pendant carboxylic acid groups through differential through-bond inductive effects [3]. This ortho/para arrangement produces a steric and electronic environment around the aryl–glutaric C–C bond that diverges from the meta/para or meta/meta patterns, leading to differences in target binding geometry, conformational preferences, and downstream derivatization efficiency. Consequently, direct replacement of one regioisomer with another in a structure–activity relationship (SAR) program or synthetic route can result in loss of potency or altered physicochemical properties of the final drug candidate [3].

3-(2,4-Difluorophenyl)pentanedioic acid – Quantitative Comparison


Electronic Divergence Between 2,4- and 3,4-Regioisomers

Standard computed descriptors (XLogP3, TPSA, H-bond donors/acceptors) are identical for 3-(2,4-difluorophenyl)pentanedioic acid and its 3,4-regioisomer because they derive from atom-type counts rather than connectivity. However, the ortho-fluorine in the 2,4-isomer introduces a proximal electron-withdrawing effect on the benzylic C–C bond, measurably altering the conformational population around the C(aryl)–C(glutaric) axis compared to the 3,4-isomer [1]. This structural distinction is critical because it directly impacts the spatial presentation of the two carboxylic acid termini in enzyme active sites or receptor pockets [2].

Medicinal Chemistry Physicochemical Profiling Regioisomer Comparison

Purity Advantage for Downstream Synthesis

Commercial listings from multiple vendors consistently report a minimum purity of 97% for 3-(2,4-difluorophenyl)pentanedioic acid (CAS 959246-68-5) . In contrast, the 3,4-difluorophenyl regioisomer (CAS 186447-19-8) is frequently offered at 95% purity or lower . For academic and industrial users employing this compound as a key intermediate in multi-step syntheses (e.g., of GABA-B receptor modulators or fluorinated drug candidates ), a 2% absolute purity difference can translate into ~2–5% reduction in side-product formation per coupling step, cumulatively improving overall yield and reducing chromatographic burden.

Chemical Procurement Quality Control Building Block

Physical Property Differences Across Regioisomers

The experimentally reported density of 3-(2,4-difluorophenyl)pentanedioic acid is 1.434 g/cm³, with a boiling point of 349.1 °C at 760 mmHg . While analogous density data for the 3,4- and 3,5-regioisomers are not consistently reported in the public domain, density differences among crystalline fluorinated arylglutaric acids can exceed 0.02–0.05 g/cm³, reflecting distinct crystal packing motifs driven by the position of fluorine-mediated intermolecular C–H···F interactions [1]. Such differences have practical consequences for large-scale synthesis, where variations in crystal density impact filtration rates, drying times, and bulk storage requirements.

Physical Chemistry Crystallization Formulation

3-(2,4-Difluorophenyl)pentanedioic acid – Application Scenarios


GABA-B Receptor Ligand Synthesis

The 2,4-difluorophenyl substitution pattern in DFPGA has been explicitly associated with the development of fluorinated GABA-B receptor agonists, where the ortho-fluorine provides a conformational bias that can enhance receptor subtype selectivity . Researchers synthesizing fluorinated neuroactive amino acid analogs should prioritize the 2,4-regioisomer over the 3,4- or 3,5-isomers when the target pharmacophore requires a sterically defined presentation of the carboxylic acid moieties relative to the aryl ring.

Fluorine Positional SAR in Enzyme Inhibitors

In structure–activity relationship campaigns where a 3-arylglutaric acid core is being evaluated as a zinc-binding group or active-site anchor (e.g., for histone deacetylase, 11β-HSD1, or matrix metalloproteinase programs), the 2,4-difluoro isomer serves as a distinct probe of ortho-fluorine electronic and steric effects. The demonstrable purity advantage (≥97%) minimizes the confounding influence of synthetic impurities on IC₅₀ determinations .

Posaconazole-Analog Antifungal Intermediate

Posaconazole, a clinically important triazole antifungal, incorporates a 2,4-difluorophenyl moiety as a key pharmacophoric element [1]. While DFPGA is not the direct posaconazole intermediate, its 2,4-difluorophenyl-pentanedioic acid scaffold provides a versatile template for synthesizing posaconazole analogs with modified linker regions, enabling exploration of structure–activity relationships around the triazole core.

High-Purity Building Block for Parallel Synthesis

For high-throughput parallel synthesis or fragment-based drug discovery workflows that demand building blocks with minimal batch-to-batch variability, the commercially available ≥97% purity of DFPGA directly reduces the incidence of failed reactions and ambiguous biological readouts caused by regioisomeric impurities or oxidative degradation products, compared to the typically 95% purity of the 3,4-regioisomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,4-Difluorophenyl)pentanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.